molecular formula C18H13ClN2 B13860029 2-chloro-3-(5-methyl-1H-indol-2-yl)quinoline CAS No. 820977-39-7

2-chloro-3-(5-methyl-1H-indol-2-yl)quinoline

Cat. No.: B13860029
CAS No.: 820977-39-7
M. Wt: 292.8 g/mol
InChI Key: OLCUDEVQYVNOQY-UHFFFAOYSA-N
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Description

2-chloro-3-(5-methyl-1H-indol-2-yl)quinoline is a heterocyclic compound that combines the structural features of both quinoline and indole These two moieties are known for their significant biological activities and are commonly found in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-(5-methyl-1H-indol-2-yl)quinoline typically involves the construction of the quinoline and indole rings followed by their coupling. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and an oxidizing agent .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The choice of starting materials and reagents can also be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-chloro-3-(5-methyl-1H-indol-2-yl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline and indole derivatives, which can exhibit different biological activities and properties.

Mechanism of Action

The mechanism of action of 2-chloro-3-(5-methyl-1H-indol-2-yl)quinoline involves its interaction with various molecular targets. The indole and quinoline moieties can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, the compound may inhibit topoisomerase enzymes, which are involved in DNA replication, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-3-(5-methyl-1H-indol-2-yl)quinoline is unique due to the specific combination of the chlorine atom, methyl group, and the indole-quinoline framework

Properties

CAS No.

820977-39-7

Molecular Formula

C18H13ClN2

Molecular Weight

292.8 g/mol

IUPAC Name

2-chloro-3-(5-methyl-1H-indol-2-yl)quinoline

InChI

InChI=1S/C18H13ClN2/c1-11-6-7-16-13(8-11)10-17(20-16)14-9-12-4-2-3-5-15(12)21-18(14)19/h2-10,20H,1H3

InChI Key

OLCUDEVQYVNOQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2)C3=CC4=CC=CC=C4N=C3Cl

Origin of Product

United States

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